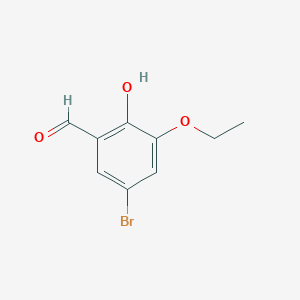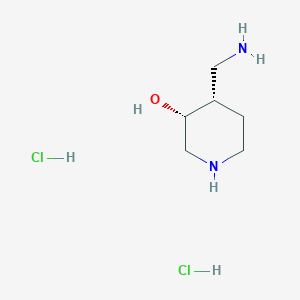![molecular formula C18H21N5O2 B3034715 7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2108819-88-9](/img/structure/B3034715.png)
7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
7-(Butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound characterized by its complex bicyclic structure. This compound belongs to the broader class of pyrimidopyrimidines, which are known for their significant roles in biochemical and pharmaceutical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize 7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, one common approach starts with the preparation of 3-(4-ethylphenyl)pyrimidine-2,4-dione, which involves a condensation reaction between 4-ethylbenzaldehyde and urea. This intermediate is then subjected to an amination reaction with n-butylamine in the presence of a catalyst under controlled temperature and pH to obtain the final product.
Industrial Production Methods: On an industrial scale, the synthesis would follow similar steps but with optimized conditions for large-scale production. High-efficiency catalysts, continuous flow reactors, and process controls are utilized to ensure high yield and purity of the compound. The reactions are monitored using techniques like gas chromatography and mass spectrometry to maintain quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of hydroxylated or other oxygenated derivatives.
Reduction: Reduction can lead to the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting certain functional groups into more reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents, particularly at the amine or ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Examples include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Commonly used nucleophiles include halides (Cl-, Br-), thiols, and amines.
Major Products: The major products from these reactions vary based on the conditions but can include hydroxylated derivatives, reduced amine forms, and substituted phenyl or pyrimidine rings.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis, particularly in the creation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial, antiviral, and antifungal properties.
Medicine: Research includes its use as a lead compound in the development of pharmaceutical drugs targeting specific biological pathways.
Industry: Employed in the synthesis of advanced materials with unique electronic and optical properties, useful in various technological applications.
Mécanisme D'action
7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects by interacting with molecular targets such as enzymes and receptors. The primary mechanism often involves inhibition or activation of these proteins, leading to downstream effects in biological pathways. This compound may bind to specific sites on the target molecules, altering their structure and function, thereby modulating cellular processes.
Comparaison Avec Des Composés Similaires
6-(butylamino)-3-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione: Differs in the position of the butylamino group.
7-(butylamino)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Differs by having a methyl group instead of an ethyl group on the phenyl ring.
7-(propylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Differs in the length of the alkyl chain of the amino group.
Propriétés
IUPAC Name |
2-(butylamino)-6-(4-ethylphenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-5-10-19-17-20-11-14-15(21-17)22-18(25)23(16(14)24)13-8-6-12(4-2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H2,19,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIDHXVXUQSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)


![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)


![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
